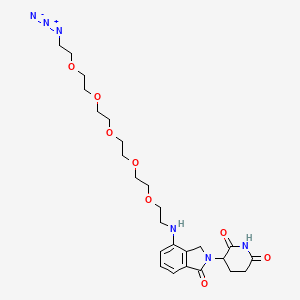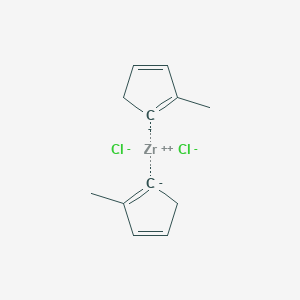
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is an organometallic compound that features a zirconium center coordinated to two chloride ions and a 2-methylcyclopenta-1,3-diene ligand. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of zirconium tetrachloride and 2-methylcyclopenta-1,3-diene, with stringent control over reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclopenta-1,3-diene;zirconium(2+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Applications De Recherche Scientifique
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride exerts its effects involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but lacks the methyl group on the cyclopentadiene ligand.
Bis(1-butyl-3-methylcyclopenta-2,4-dien-1-yl)zirconium dichloride: Features a butyl group instead of a methyl group.
Uniqueness
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is unique due to the presence of the 2-methyl group on the cyclopentadiene ligand, which can influence its reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H14Cl2Zr-2 |
|---|---|
Poids moléculaire |
320.37 g/mol |
Nom IUPAC |
2-methylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
LLQGAOXXXCWWPA-UHFFFAOYSA-L |
SMILES canonique |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


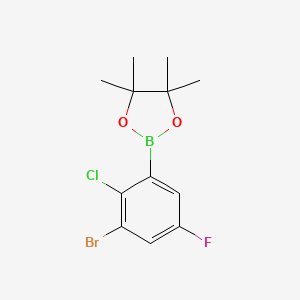

![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)
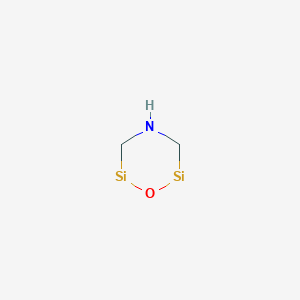

![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)
![2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14759534.png)

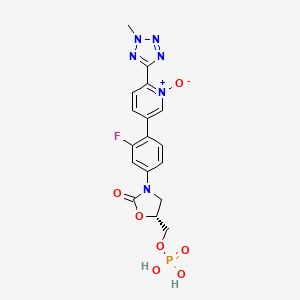

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)

![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)
